5-(Azidomethyl)-3-(pyridin-2-yl)-1,3-oxazolidin-2-one
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Overview
Description
5-(Azidomethyl)-3-(pyridin-2-yl)-1,3-oxazolidin-2-one is a heterocyclic compound that features an azidomethyl group, a pyridin-2-yl group, and an oxazolidin-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azidomethyl)-3-(pyridin-2-yl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.
Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group can be introduced via nucleophilic substitution reactions using pyridine derivatives.
Azidomethylation: The azidomethyl group can be introduced through the reaction of the corresponding halomethyl derivative with sodium azide under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5-(Azidomethyl)-3-(pyridin-2-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The azidomethyl group can be reduced to form amine derivatives.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
Oxidation: Nitro or nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Azidomethyl)-3-(pyridin-2-yl)-1,3-oxazolidin-2-one has several scientific research applications:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: It can be used in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-(Azidomethyl)-3-(pyridin-2-yl)-1,3-oxazolidin-2-one involves its ability to participate in various chemical reactions due to the presence of the azidomethyl group, pyridin-2-yl group, and oxazolidinone ring. These functional groups allow the compound to interact with various molecular targets and pathways, making it useful in different applications.
Comparison with Similar Compounds
Similar Compounds
- 5-(Azidomethyl)-3-(pyridin-3-yl)-1,3-oxazolidin-2-one
- 5-(Azidomethyl)-3-(pyridin-4-yl)-1,3-oxazolidin-2-one
- 5-(Azidomethyl)-3-(quinolin-2-yl)-1,3-oxazolidin-2-one
Uniqueness
5-(Azidomethyl)-3-(pyridin-2-yl)-1,3-oxazolidin-2-one is unique due to the specific positioning of the pyridin-2-yl group, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Properties
CAS No. |
824933-19-9 |
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Molecular Formula |
C9H9N5O2 |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
5-(azidomethyl)-3-pyridin-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H9N5O2/c10-13-12-5-7-6-14(9(15)16-7)8-3-1-2-4-11-8/h1-4,7H,5-6H2 |
InChI Key |
QCFFNXWSOKHFEH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC=N2)CN=[N+]=[N-] |
Origin of Product |
United States |
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